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Compound of Interest

Compound Name: 5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-isobutoxybenzonitrile is a substituted aromatic nitrile of interest in organic

synthesis, particularly as a building block for more complex molecules in medicinal chemistry

and materials science. This technical guide provides a summary of its known chemical

properties, extrapolated synthetic methodologies, and expected spectroscopic characteristics.

Due to the limited availability of public experimental data for this specific compound, this guide

also outlines general experimental protocols and characterization techniques applicable to its

synthesis and analysis, based on closely related analogues.

Chemical Properties and Data
Detailed experimental physical and chemical properties for 5-Bromo-2-isobutoxybenzonitrile
are not widely available in published literature. The following table summarizes key identifiers

and computed or analogous data.
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Property Value Source/Method

IUPAC Name
5-Bromo-2-(2-

methylpropoxy)benzonitrile
N/A

CAS Number 1237091-22-3
Combi-Blocks Safety Data

Sheet[1]

Molecular Formula C₁₁H₁₂BrNO N/A

Molecular Weight 254.12 g/mol Calculated

Melting Point Data not available N/A

Boiling Point Data not available N/A

Density Data not available N/A

Solubility Data not available N/A

Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 5-Bromo-2-
isobutoxybenzonitrile is not readily available. However, its synthesis can be logically

approached through established organic chemistry reactions, primarily via a Williamson ether

synthesis followed by bromination, or by etherification of a pre-brominated precursor.

Proposed Synthetic Pathway
A plausible synthetic route would involve the etherification of 5-bromo-2-hydroxybenzonitrile

with isobutyl bromide. This approach is illustrated in the workflow diagram below.
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Reactants Reaction Conditions

5-Bromo-2-hydroxybenzonitrile

Williamson Ether Synthesis

Isobutyl bromide Base (e.g., K₂CO₃, NaH)
Solvent (e.g., DMF, Acetone)

Work-up and Purification
(e.g., Extraction, Chromatography)

5-Bromo-2-isobutoxybenzonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-2-isobutoxybenzonitrile.

General Experimental Protocol: Williamson Ether
Synthesis
The following is a generalized protocol based on standard Williamson ether synthesis

procedures for analogous compounds.

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable polar

aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g.,

potassium carbonate, 1.5-2.0 eq).

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add

isobutyl bromide (1.1-1.5 eq) dropwise.

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80

°C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 5-Bromo-2-isobutoxybenzonitrile is not available in the

searched literature. The following sections describe the expected spectral characteristics based

on its structure and data from similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

isobutoxy group protons.

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm).

Isobutoxy Group Protons:

A doublet for the two methyl groups (δ ~0.9-1.1 ppm).

A multiplet for the methine proton (δ ~2.0-2.2 ppm).

A doublet for the methylene (-OCH₂-) protons (δ ~3.8-4.0 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons and the isobutoxy group

carbons.

Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), including the carbon

bearing the bromine and the carbon attached to the ether oxygen.

Nitrile Carbon: A characteristic signal for the nitrile carbon (δ ~115-120 ppm).

Isobutoxy Group Carbons: Signals for the methyl, methine, and methylene carbons.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands.

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-O-C Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050

cm⁻¹ (symmetric).

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and the presence of bromine.

Molecular Ion Peak: A characteristic isotopic pattern for a monobrominated compound, with

two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 253 and 255, corresponding to

the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation: Fragmentation patterns would likely involve the loss of the isobutoxy group

or parts thereof.

Reactivity and Applications
5-Bromo-2-isobutoxybenzonitrile serves as a versatile intermediate in organic synthesis. The

presence of three key functional groups—the nitrile, the bromo substituent, and the isobutoxy

ether—allows for a range of chemical transformations.
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Nitrile Group Reactions Bromo Group Reactions

5-Bromo-2-isobutoxybenzonitrile

Hydrolysis to Carboxylic Acid Reduction to Amine Suzuki Coupling Buchwald-Hartwig Amination Grignard Formation

Click to download full resolution via product page

Caption: Potential reaction pathways for 5-Bromo-2-isobutoxybenzonitrile.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The

bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as

Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.

This makes the compound a useful precursor for the synthesis of polysubstituted aromatic

compounds, which are common motifs in pharmaceuticals and functional materials.

Safety and Handling
Based on safety data for analogous compounds, 5-Bromo-2-isobutoxybenzonitrile should be

handled with care in a well-ventilated area, and personal protective equipment (gloves, safety

glasses, lab coat) should be worn. It is expected to be harmful if swallowed, in contact with

skin, or if inhaled, and may cause skin and eye irritation. For detailed safety information, refer

to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
5-Bromo-2-isobutoxybenzonitrile is a valuable building block for synthetic chemistry. While

detailed experimental data on its physical and spectroscopic properties are scarce in the public

domain, its synthesis and characterization can be reliably predicted based on established

chemical principles and data from related compounds. Further research and publication of

experimental findings would be beneficial to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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